methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate
Overview
Description
Methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is an organosulfur compound that features a chlorosulfonyl group attached to an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves the chlorosulfonylation of an indene derivative. One common method involves the reaction of methyl 2,3-dihydro-1H-indene-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or thiol derivative.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols are commonly used. Conditions typically involve mild bases or acids to facilitate the reaction.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Thiols: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(chlorosulfonyl)benzoate: Similar in structure but with a benzoate ring instead of an indene ring.
Sulfonimidates: Compounds with a similar sulfonyl group but different structural frameworks.
Sulfonamides: Compounds formed from the reaction of sulfonyl chlorides with amines.
Uniqueness
Methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is unique due to its indene ring system, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-2,3-dihydro-1H-indene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4S/c1-16-11(13)8-5-7-3-2-4-10(9(7)6-8)17(12,14)15/h2-4,8H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJXDKNKMXJRLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1)C(=CC=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676342 | |
Record name | Methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888327-29-5 | |
Record name | Methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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